molecular formula C23H20O7 B2697082 methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898406-21-8

methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B2697082
CAS No.: 898406-21-8
M. Wt: 408.406
InChI Key: FIQFCDQNUPGRPY-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a useful research compound. Its molecular formula is C23H20O7 and its molecular weight is 408.406. The purity is usually 95%.
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Biological Activity

Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a compound that belongs to the class of chromenones and benzofurans. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be broken down into two key components:

  • Benzofuran moiety : Known for its potential in medicinal chemistry.
  • Chromone structure : Often associated with various biological activities, particularly as enzyme inhibitors.

1. Antioxidant Activity

Research indicates that compounds containing benzofuran and chromone structures exhibit significant antioxidant properties. The presence of the methoxy group in the benzofuran enhances this activity by stabilizing free radicals. A study demonstrated that derivatives of benzofuran showed improved radical scavenging activity compared to their parent compounds, suggesting that this compound may also possess similar properties .

2. Anticancer Properties

Benzofuran derivatives have been explored for their anticancer potential. For instance, a related compound was shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .

In vitro studies have indicated that chromone derivatives can act as effective inhibitors of specific cancer cell lines, potentially through the modulation of apoptosis-related proteins .

3. Enzyme Inhibition

The compound's structure suggests potential activity as an acetylcholinesterase (AChE) inhibitor. A related study found that certain substituted chromones exhibited strong AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The IC50 values reported for some derivatives were significantly low, indicating high potency.

Case Studies and Research Findings

StudyBiological ActivityFindings
AChE InhibitionCompound 4d showed IC50 = 13.5 ± 1.7 nM against AChE; potential for anti-amnesic effects.
Antioxidant ActivityBenzofuran derivatives exhibited significant radical scavenging capabilities.
Anticancer ActivityInhibition of MCF-7 and HT-29 cell lines; induction of apoptosis noted.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound could effectively bind to active sites of enzymes involved in cancer progression and neurodegeneration, supporting its potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-12-8-19-15(10-18(12)28-13(2)23(25)27-4)16(11-21(24)29-19)20-9-14-6-5-7-17(26-3)22(14)30-20/h5-11,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFCDQNUPGRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(C)C(=O)OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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